3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea
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Description
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C20H28N8O2S and its molecular weight is 444.56. The purity is usually 95%.
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Biological Activity
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to form hydrogen bonds and their involvement in various biochemical pathways, making them valuable in drug design and synthesis.
- IUPAC Name : this compound
- Molecular Formula : C18H22N6O4S
- Molecular Weight : 386.47 g/mol
- LogP : 1.9 (indicating moderate lipophilicity)
- Polar Surface Area : 113 Ų
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The morpholine moiety enhances solubility and bioavailability, while the triazine ring is known for its role in modulating cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines including pancreatic and breast cancer cells .
- Mechanism : These compounds often target key pathways such as the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .
Antimicrobial Activity
Thioureas have been reported to possess antimicrobial properties:
- Bacterial Inhibition : Studies indicate that derivatives can inhibit the growth of pathogenic bacteria. For example, certain thiourea derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The compound's antioxidant potential has been highlighted in various studies:
- DPPH Assay : Thiourea derivatives showed significant radical scavenging activity with IC50 values indicating strong reducing potential .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications on the morpholine and triazine rings can significantly affect biological activity. For example:
- Morpholine Substituents : Variations in the morpholine substituents can enhance or diminish anticancer efficacy.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiourea derivatives:
- Anticancer Efficacy in Xenograft Models : In vivo studies using xenograft models showed that certain thiourea derivatives significantly reduced tumor size compared to controls .
- Antimicrobial Testing : A series of thioureas were tested against various bacterial strains revealing a broad spectrum of antimicrobial activity .
Data Summary Table
Biological Activity | IC50 Value (µM) | Target Pathway |
---|---|---|
Anticancer (Breast Cancer) | 14 | PI3K/Akt |
Antibacterial (E. coli) | 15 | Cell wall synthesis |
Antioxidant | 52 | Radical scavenging |
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-4-3-5-16(15(14)2)21-20(31)26-25-17-22-18(27-6-10-29-11-7-27)24-19(23-17)28-8-12-30-13-9-28/h3-5H,6-13H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUANQBDKWAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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